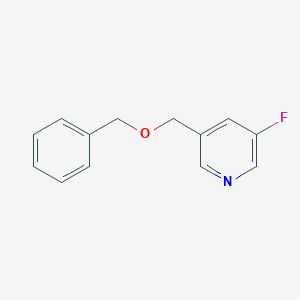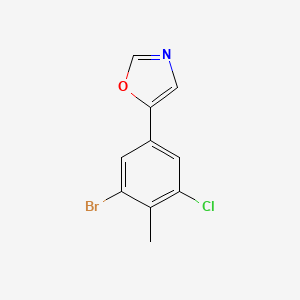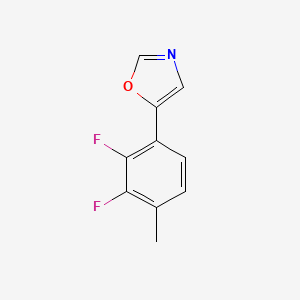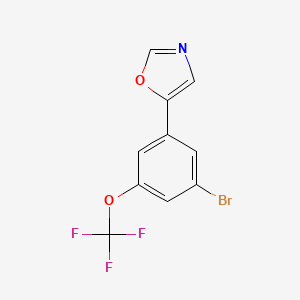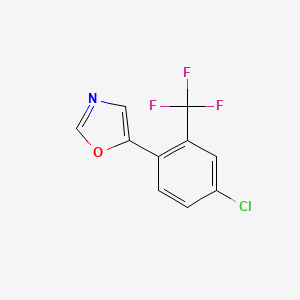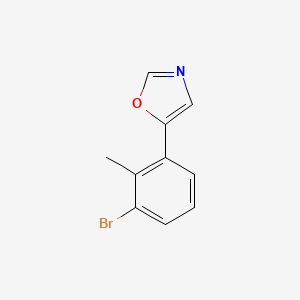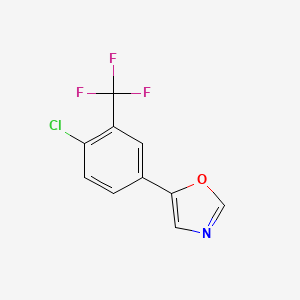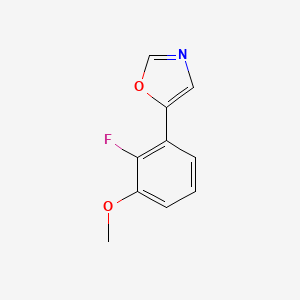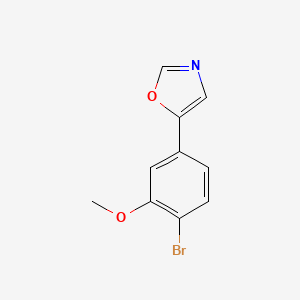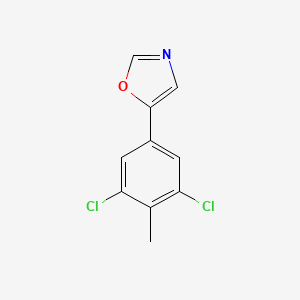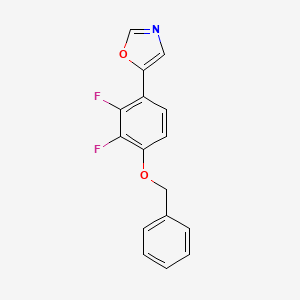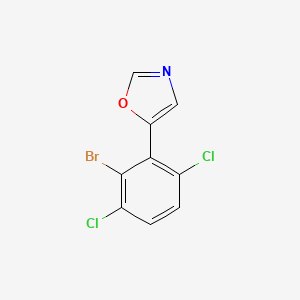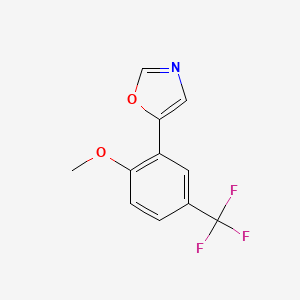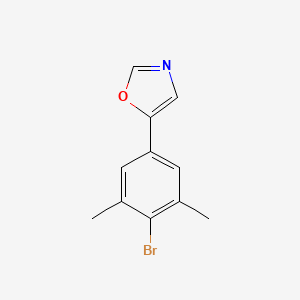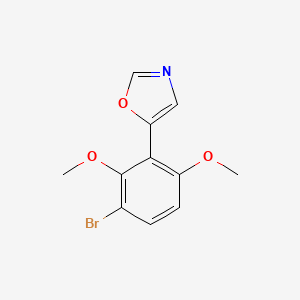
5-(3-bromo-2,6-dimethoxyphenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromo-2,6-dimethoxyphenyl)oxazole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the bromo and dimethoxy groups on the phenyl ring further enhances its chemical reactivity and potential for diverse applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-2,6-dimethoxyphenyl)oxazole typically involves the following steps:
Bromination: The starting material, 2,6-dimethoxyphenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 3-position.
Oxazole Formation: The brominated intermediate is then subjected to cyclization with an appropriate reagent, such as an amide or nitrile, under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the bromination and cyclization steps efficiently .
化学反应分析
Types of Reactions
5-(3-bromo-2,6-dimethoxyphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives .
科学研究应用
5-(3-bromo-2,6-dimethoxyphenyl)oxazole has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 5-(3-bromo-2,6-dimethoxyphenyl)oxazole involves its interaction with specific molecular targets and pathways. The bromo and dimethoxy groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzoxazole: Similar in structure but lacks the bromo and dimethoxy groups.
Indole Derivatives: Share a similar aromatic ring structure but differ in the heterocyclic components.
Uniqueness
5-(3-bromo-2,6-dimethoxyphenyl)oxazole is unique due to the presence of both bromo and dimethoxy groups, which enhance its chemical reactivity and potential for diverse applications. This makes it distinct from other oxazole and benzoxazole derivatives .
属性
IUPAC Name |
5-(3-bromo-2,6-dimethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-14-8-4-3-7(12)11(15-2)10(8)9-5-13-6-16-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHLEDDWYNDABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
